molecular formula C7H11ClN4O2 B1382140 5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride CAS No. 1674389-96-8

5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B1382140
CAS No.: 1674389-96-8
M. Wt: 218.64 g/mol
InChI Key: ANKHIKCCFDDLLG-UHFFFAOYSA-N
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Description

5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride is a compound that features a pyrrolidinone ring fused with an oxadiazole moiety

Preparation Methods

The synthesis of 5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring is then attached to the oxadiazole moiety through a series of reactions involving amination and cyclization.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride include other pyrrolidinone and oxadiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Pyrrolidinone Derivatives: These compounds are known for their diverse biological activities, including anticonvulsant and anticancer properties.

    Oxadiazole Derivatives: These compounds are studied for their antimicrobial and anti-inflammatory effects.

Properties

IUPAC Name

5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2.ClH/c8-3-5-10-7(13-11-5)4-1-2-6(12)9-4;/h4H,1-3,8H2,(H,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKHIKCCFDDLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674389-96-8
Record name 2-Pyrrolidinone, 5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1674389-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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